molecular formula C20H13NO2 B050525 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione CAS No. 115740-46-0

2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione

Cat. No. B050525
M. Wt: 299.3 g/mol
InChI Key: PBTZYVSYYGJICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione, also known as MAPO, is a highly potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key signaling molecule in the body that regulates various physiological processes. By inhibiting PDE4, MAPO increases cAMP levels, leading to a range of biochemical and physiological effects.

Mechanism Of Action

2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione selectively inhibits PDE4, which is predominantly expressed in immune cells, smooth muscle cells, and neurons. PDE4 hydrolyzes cAMP, which is a second messenger that regulates various cellular processes such as inflammation, immune response, and neuronal signaling. By inhibiting PDE4, 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione increases cAMP levels, leading to a range of downstream effects. These effects include inhibition of pro-inflammatory cytokine production, relaxation of smooth muscle cells, and enhancement of neuronal signaling.

Biochemical And Physiological Effects

2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has been shown to have a range of biochemical and physiological effects in various preclinical models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. In addition, 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has been shown to relax smooth muscle cells, leading to bronchodilation and vasodilation. 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has also been shown to enhance neuronal signaling, leading to improved cognitive function and memory.

Advantages And Limitations For Lab Experiments

2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has several advantages for lab experiments. It is a highly potent and selective inhibitor of PDE4, which allows for precise modulation of cAMP levels. 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has been extensively studied in preclinical models, and its effects are well-characterized. However, 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has some limitations for lab experiments. It is a complex molecule that is challenging to synthesize, which limits its availability. In addition, 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has not been extensively studied in clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione. One direction is to investigate its potential therapeutic applications in various diseases such as asthma, COPD, and cancer. Another direction is to study its effects on neuronal signaling and cognitive function, which may have implications for the treatment of neurological disorders. In addition, further studies are needed to optimize the synthesis method and improve the availability of 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione. Overall, 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione is a promising compound with potential applications in various fields of research.

Synthesis Methods

2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a complex ring system through a series of cyclization reactions, followed by functionalization of the resulting compound. The final product is obtained through purification and isolation steps. The synthesis of 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione is challenging due to the complex ring system and the need for high selectivity and purity.

Scientific Research Applications

2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models. 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has been investigated for the treatment of diseases such as asthma, chronic obstructive pulmonary disease (COPD), multiple sclerosis, and cancer. In addition, 2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione has been used as a tool compound to study the role of PDE4 in various physiological processes.

properties

CAS RN

115740-46-0

Product Name

2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

2-methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione

InChI

InChI=1S/C20H13NO2/c1-21-17-11-6-2-4-8-13(11)19(22)15(17)10-16-18(21)12-7-3-5-9-14(12)20(16)23/h2-9H,10H2,1H3

InChI Key

PBTZYVSYYGJICV-UHFFFAOYSA-N

SMILES

CN1C2=C(CC3=C1C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C52

Canonical SMILES

CN1C2=C(CC3=C1C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C52

synonyms

Diindeno[1,2-b:2,1-e]pyridine-10,12-dione, 5,11-dihydro-5-methyl-

Origin of Product

United States

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